molecular formula C12H12N2O2 B1616725 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione CAS No. 6306-73-6

1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione

Cat. No. B1616725
Key on ui cas rn: 6306-73-6
M. Wt: 216.24 g/mol
InChI Key: YNHQGNHVHHZPTA-UHFFFAOYSA-N
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Patent
US05859014

Procedure details

A mixture of thymine (7.68 g, 61 mmol), benzyl bromide (10.55 g, 61 mmol), potassium carbonate (17.05 g, 123 mmol) and DMF (90 mL) was stirred 12 hours at 25° C. The reaction mixture was poured into water (500 mL) and extracted with ethyl acetate (3×200 mL). The combined extract was washed with water (5×100 mL), dried (Na2SO4) and concentrated in vacuo. The residue was crystallized from hexane/ethyl acetate to give 1-benzyl-5-methyl-2,4(1H,3H)-pyrimidinedione (9.4 g, 43.9 mmol), m.p. 170°-173° C.
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
10.55 g
Type
reactant
Reaction Step One
Quantity
17.05 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3].[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>O>[CH2:10]([N:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.68 g
Type
reactant
Smiles
N1C(=O)NC(=O)C(C)=C1
Name
Quantity
10.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
17.05 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
90 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred 12 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with water (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(NC(C(=C1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 43.9 mmol
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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